molecular formula C10H10ClN3O B1218296 4H-1,2,4-Triazol-3-ol, 5-(p-chlorophenyl)-4-ethyl- CAS No. 31409-32-2

4H-1,2,4-Triazol-3-ol, 5-(p-chlorophenyl)-4-ethyl-

Cat. No. B1218296
CAS RN: 31409-32-2
M. Wt: 223.66 g/mol
InChI Key: PXINDYJACXPZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1,2,4-Triazol-3-ol, 5-(p-chlorophenyl)-4-ethyl-, also known as 4H-1,2,4-Triazol-3-ol, 5-(p-chlorophenyl)-4-ethyl-, is a useful research compound. Its molecular formula is C10H10ClN3O and its molecular weight is 223.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-1,2,4-Triazol-3-ol, 5-(p-chlorophenyl)-4-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1,2,4-Triazol-3-ol, 5-(p-chlorophenyl)-4-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

31409-32-2

Product Name

4H-1,2,4-Triazol-3-ol, 5-(p-chlorophenyl)-4-ethyl-

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-ethyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C10H10ClN3O/c1-2-14-9(12-13-10(14)15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,13,15)

InChI Key

PXINDYJACXPZIN-UHFFFAOYSA-N

SMILES

CCN1C(=NNC1=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCN1C(=NNC1=O)C2=CC=C(C=C2)Cl

synonyms

5-(4-chlorophenyl)-2,4-dihydro-4-ethyl-3H-1,2,4-triazol-3-one
MDL 27192
MDL-27,192

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(4-chlorobenzoyl)-4-ethylsemicarbazide (23.7 g, 9.81×10-2 mole) and 1 molar aqueous NaOH (118 ml, 1.18×10-1 mole) were stirred and warmed to reflux. After refluxing 23 hours, heating was discontinued and the reaction was acidified by the dropwise addition of 1 molar aqueous hydrochloric acid (130 ml, 1.30×10-1 mole). A colorless solid formed as the reaction was acidified and, after cooling in an ice bath, this was collected by filtration. Crystallization from isopropanol gave colorless spars: 18.2 g (83%), mp 188°-189°.
Quantity
23.7 g
Type
reactant
Reaction Step One
Name
Quantity
118 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.